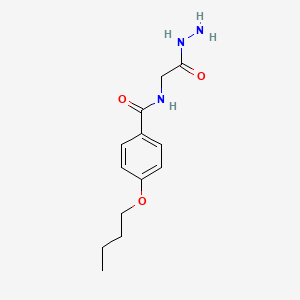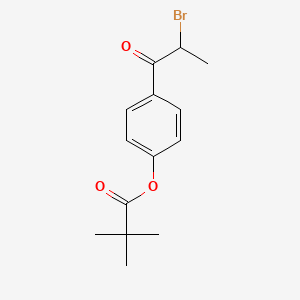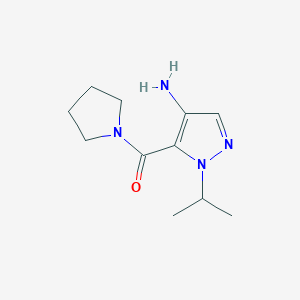
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as IPP or IPPA and is a pyrazolyl-pyrrolidine derivative.
Mécanisme D'action
The mechanism of action of IPP involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, IPP can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
IPP has been found to have a variety of biochemical and physiological effects. It has been shown to induce G1 cell cycle arrest and inhibit the expression of various genes involved in cell proliferation and survival. IPP has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
IPP has several advantages for lab experiments. It is relatively easy to synthesize, and its high yield makes it cost-effective for use in research. However, IPP has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
IPP has shown promising results in preclinical studies, and there is a need for further research to determine its potential therapeutic applications. Some possible future directions for research on IPP include:
1. Clinical trials to evaluate its safety and efficacy in humans.
2. Studies to investigate its potential use in combination with other anticancer drugs.
3. Investigations into its mechanism of action and its effects on other cellular processes.
4. Studies to evaluate its potential use in other diseases, such as inflammatory disorders and fungal infections.
Conclusion:
In conclusion, 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a chemical compound with significant potential for use in scientific research. Its antitumor, anti-inflammatory, and antifungal properties make it a promising candidate for the development of new therapies. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of IPP involves the reaction of 1-isopropyl-1H-pyrazol-4-amine and pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of IPP as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
IPP has been extensively studied for its potential therapeutic use in various diseases. It has been found to have significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. IPP has also been shown to have anti-inflammatory and antifungal properties.
Propriétés
IUPAC Name |
(4-amino-2-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8(2)15-10(9(12)7-13-15)11(16)14-5-3-4-6-14/h7-8H,3-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOHPRQYNUJSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

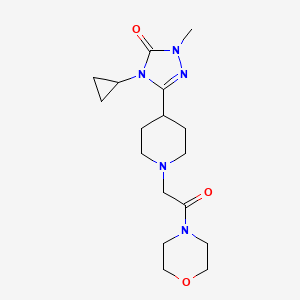
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2479452.png)


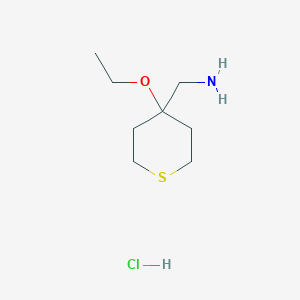
![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2479458.png)
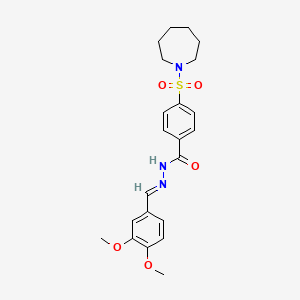
![N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2479462.png)
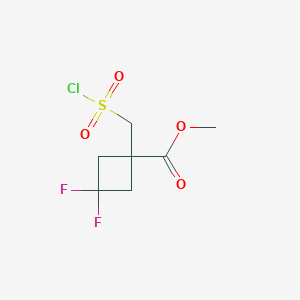
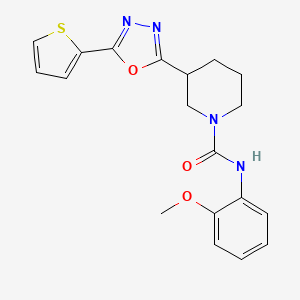
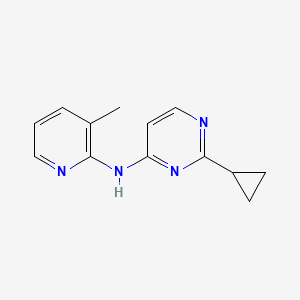
![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B2479470.png)
